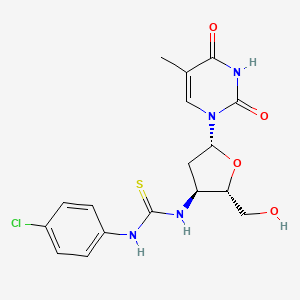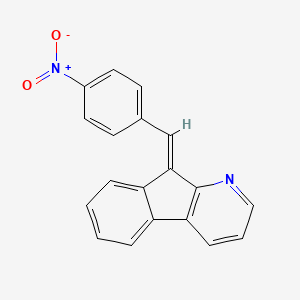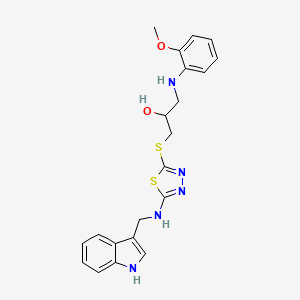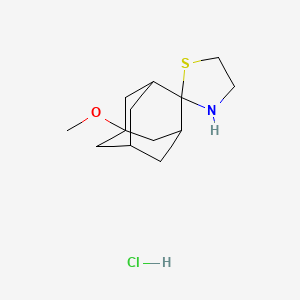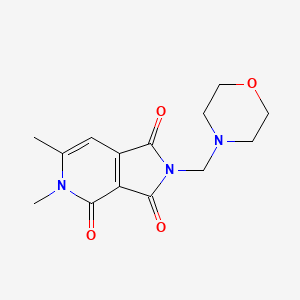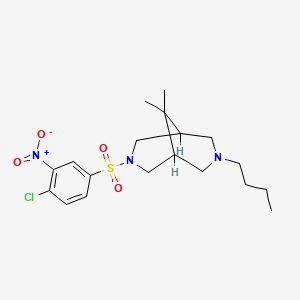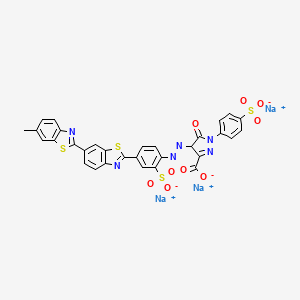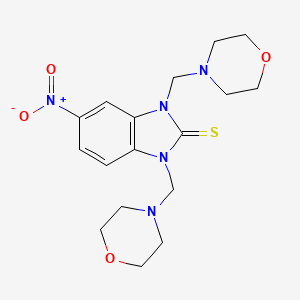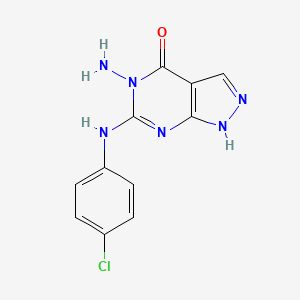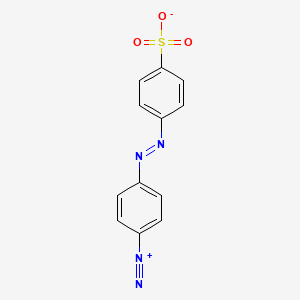
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound that is widely used in various scientific and industrial applications. This compound is known for its vibrant color and is often used as a dye. Its molecular formula is C12H8N4O3S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable aromatic compound to form the azo dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and halides can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt involves its ability to form stable azo bonds with various substrates. The diazonium group is highly reactive and can undergo coupling reactions with aromatic compounds, leading to the formation of azo dyes. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state and enhance the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium, 4-((4-sulfophenyl)azo)-, chloride: Similar in structure but with a chloride counterion.
Benzenediazonium, 4-((4-sulfophenyl)azo)-, reaction products with formaldehyde-salicylic acid: A derivative with additional functional groups.
Uniqueness
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is unique due to its inner salt structure, which provides stability and distinct reactivity compared to its analogs. This stability makes it particularly useful in various applications where other diazonium compounds might be less effective.
Propriétés
Numéro CAS |
65036-56-8 |
|---|---|
Formule moléculaire |
C12H8N4O3S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
4-[(4-diazoniophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H8N4O3S/c13-14-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)20(17,18)19/h1-8H |
Clé InChI |
SKERSVOOCUCYLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



